molecular formula C17H24O3 B10759186 4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol

4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol

Cat. No.: B10759186
M. Wt: 276.4 g/mol
InChI Key: YMSZEVAWRFDVQX-GHVWTTSJSA-N
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Description

. This compound is characterized by its unique bicyclic structure, which includes a phenol group and a hydroxymethyl group. It has a molecular formula of C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[331]non-7-EN-2-YL]phenol typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced derivatives (cyclohexanol derivatives), and substituted phenols with various functional groups .

Scientific Research Applications

4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol include other 1-hydroxy-2-unsubstituted benzenoids and bicyclic phenols . These compounds share structural similarities but may differ in their functional groups and overall biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic core with a hydroxymethyl and phenol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

4-[(1R,2S,5S,8S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol

InChI

InChI=1S/C17H24O3/c1-11-7-8-17(9-18)10-20-16(15(11)12(17)2)13-3-5-14(19)6-4-13/h3-6,11-12,15-16,18-19H,7-10H2,1-2H3/t11-,12+,15+,16+,17-/m0/s1

InChI Key

YMSZEVAWRFDVQX-GHVWTTSJSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2(CO[C@@H]([C@H]1[C@H]2C)C3=CC=C(C=C3)O)CO

Canonical SMILES

CC1CCC2(COC(C1C2C)C3=CC=C(C=C3)O)CO

Origin of Product

United States

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